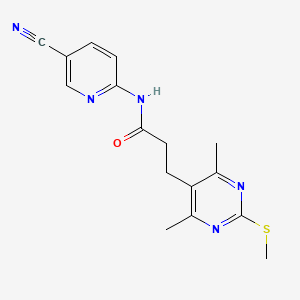
N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C16H17N5OS and its molecular weight is 327.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C15H17N5S
- Molecular Weight : 305.39 g/mol
Research indicates that this compound may interact with various biological pathways. Notably, it has shown potential as a selective antagonist for androgen receptors (AR), which are implicated in conditions such as androgenetic alopecia (AGA) and prostate cancer. The compound's ability to modulate AR signaling suggests it could be beneficial in treating hair loss disorders without the systemic side effects associated with traditional oral therapies .
Table 1: Summary of Biological Activities
Case Studies
- Androgenetic Alopecia Treatment : In a study focusing on AGA, the compound demonstrated significant hair growth-promoting effects in mouse models. It was noted for its favorable pharmacokinetic properties, providing high skin exposure while minimizing systemic absorption .
- Dopaminergic Activity : Another investigation assessed the compound's impact on motility in mice. Unlike other compounds tested, it did not exhibit antidopaminergic properties but instead showed potential as a postsynaptic dopaminergic agonist, influencing behaviors related to dopamine signaling .
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Hair Loss Disorders : The compound's selective AR antagonism has been linked to enhanced hair follicle activity and reduced hair loss in preclinical models.
- Neurological Effects : Its interaction with dopaminergic pathways suggests possible applications in neurological disorders where dopamine modulation is beneficial.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα.
Case Study : A study on (E)-2-cyano-N,3-diphenylacrylamide, a structurally related compound, showed that it significantly reduced edema in animal models and decreased leukocyte migration in zymosan-induced peritonitis models. This suggests that N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide may share similar mechanisms of action, potentially acting on molecular targets such as COX-2 and iNOS .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Pyridine derivatives have been recognized for their ability to interact with various biological targets involved in cancer progression.
Case Study : Research on pyrimidine-based compounds has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. This compound could be investigated for similar effects, particularly through its influence on cell signaling pathways associated with cancer cell survival.
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
N-(5-cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c1-10-13(11(2)20-16(19-10)23-3)5-7-15(22)21-14-6-4-12(8-17)9-18-14/h4,6,9H,5,7H2,1-3H3,(H,18,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXAUELLVSLFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













